2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-ethyl-5-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-7(5-8(11)12)4-6(2)9-10/h4H,3,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFMGHCAPLNLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257834 | |
| Record name | 1H-Pyrazole-5-acetic acid, 1-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-11-7 | |
| Record name | 1H-Pyrazole-5-acetic acid, 1-ethyl-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-acetic acid, 1-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Ethyl Hydrazine with β-Keto Esters
Ethyl hydrazine reacts with β-keto esters such as ethyl acetoacetate under acidic conditions to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack at the carbonyl groups, followed by cyclization and dehydration.
Typical Conditions :
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Solvent : Ethanol or acetic acid
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Catalyst : Glacial acetic acid (5–10 mol%)
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Temperature : 70–80°C, reflux
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Time : 2–4 hours
Mechanistic Insight :
The β-keto ester’s enol tautomer facilitates nucleophilic addition by ethyl hydrazine, forming a hydrazone intermediate. Intramolecular cyclization yields the pyrazole ring, with substituents dictated by the starting materials.
Functionalization of the Pyrazole Core
Bromination and Cyanide Substitution
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Bromination : Treating 1-ethyl-3-methyl-1H-pyrazole with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at the 5-position.
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Cyanide Substitution : Reacting 5-bromo-1-ethyl-3-methyl-1H-pyrazole with potassium cyanide in dimethylformamide (DMF) replaces bromine with a nitrile group.
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Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using HCl or NaOH, yielding 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid.
Reaction Scheme :
Direct Alkylation
A one-pot alkylation strategy involves reacting 1-ethyl-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., KCO), followed by saponification:
Optimization Notes :
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Solvent : Dimethyl sulfoxide (DMSO) enhances reaction efficiency.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Systems
Industrial production utilizes continuous flow reactors to enhance yield and reduce reaction times. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes kinetics |
| Residence Time | 10–15 minutes | Prevents decomposition |
| Catalyst Loading | 5 mol% acetic acid | Balances cost and efficiency |
Case Study :
A pilot-scale synthesis achieved 82% yield by integrating in-line NMR monitoring to track intermediate formation.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, 0.1% HPO/acetonitrile gradient) confirms >98% purity, with retention time = 6.2 minutes.
Challenges and Mitigation Strategies
Common Byproducts and Purification
Scientific Research Applications
The compound 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid , identified by its CAS number 1260659-11-7, has garnered interest in various scientific research applications. This article delves into its potential uses, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid has shown promise in medicinal chemistry, particularly as a scaffold for drug development. Its structure allows for modifications that can enhance pharmacological properties.
Case Study: Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. A study demonstrated that modifications to the pyrazole ring could lead to compounds with significant inhibition of inflammatory markers in vitro. This suggests that 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid could serve as a lead compound for developing anti-inflammatory drugs.
Agricultural Chemistry
The compound's potential extends to agricultural applications, particularly as a pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to disrupt pest metabolism.
Data Table: Pyrazole Derivatives in Agriculture
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 2-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid | Herbicide | Various weeds | |
| Pyrazole-based insecticides | Insecticide | Aphids |
Biochemical Research
In biochemical studies, this compound can be utilized to explore enzyme inhibition mechanisms. The pyrazole moiety is known for its ability to interact with various biological targets.
Case Study: Enzyme Inhibition
A study involving the inhibition of cyclooxygenase (COX) enzymes illustrated that pyrazole derivatives could effectively reduce enzyme activity, leading to decreased prostaglandin synthesis. This mechanism underlines the potential of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid in developing analgesic and anti-inflammatory agents.
Material Science
Recent investigations have explored the use of pyrazole compounds in material science, particularly in the development of polymers and nanomaterials due to their unique electronic properties.
Data Table: Applications in Material Science
| Application Area | Compound Used | Property Enhanced |
|---|---|---|
| Polymer Chemistry | Pyrazole derivatives | Thermal stability |
| Nanotechnology | Functionalized pyrazoles | Conductivity |
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid can be contextualized by comparing it to analogs with variations in substituents, regiochemistry, or functional groups. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Effects on Reactivity The nitro group in 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the ethyl/methyl-substituted target compound .
Solubility and Stability The hydrochloride salt (CAS 2126177-47-5) demonstrates superior aqueous solubility due to ionic interactions, unlike the neutral acetic acid derivatives . Hydrogen bonding patterns, influenced by substituents, affect crystallinity. For example, the amino group in 5-amino-1H-pyrazole-3-acetic acid may form stronger intermolecular hydrogen bonds compared to alkyl-substituted analogs .
Synthetic Utility Ethyl and methyl substituents in the target compound enhance stability during multi-step syntheses, whereas nitro or amino groups may require protective strategies to prevent side reactions . The trifluoromethyl derivative (e.g., ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate, CAS 1898213-85-8) is prized in agrochemistry for its metabolic resistance, a feature absent in the non-fluorinated target compound .
Biological Activity Pyrazole-acetic acid derivatives with amino groups (e.g., CAS 174891-10-2) show promise as kinase inhibitors, while the target compound’s ethyl/methyl groups may favor herbicidal or anti-inflammatory activity .
Research Findings and Data Trends
- Synthetic Methods : The target compound is typically synthesized via alkylation of pyrazole precursors followed by hydrolysis of ester intermediates . In contrast, nitro-substituted analogs require nitration steps under controlled conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid indicates decomposition above 200°C, whereas nitro-substituted analogs decompose at lower temperatures (~150°C) due to nitro group instability .
- Crystallography: X-ray studies (using SHELX software ) reveal that alkyl substituents promote dense crystal packing, while polar groups like amino or carboxylic acid disrupt symmetry, reducing melting points .
Biological Activity
2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid is a compound that features a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid can be represented as follows:
This structure includes a pyrazole ring, which is significant for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit considerable anti-inflammatory properties. A study demonstrated that compounds similar to 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid showed comparable effects to indomethacin in reducing inflammation in animal models. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .
Analgesic Effects
In addition to anti-inflammatory properties, compounds containing the pyrazole structure have been reported to possess analgesic effects. The analgesic activity is likely due to their ability to modulate pain pathways, possibly through central nervous system mechanisms .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. For instance, compounds similar to 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid were tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial activity, making these compounds candidates for further development as antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain analogs have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The underlying mechanisms include the modulation of signaling pathways such as PI3K/AKT/mTOR .
Study 1: Anti-inflammatory and Analgesic Activity
A study conducted on a series of pyrazole derivatives demonstrated that those with a carboxyl group exhibited enhanced anti-inflammatory and analgesic activities compared to their counterparts lacking this functional group. The study utilized various animal models to assess the efficacy and safety profiles of these compounds .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of pyrazole-based compounds against common pathogens such as E. coli and Staphylococcus aureus. The results showed that certain derivatives had MIC values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
Research Findings
Q & A
Basic: What are the standard synthetic routes for 2-(1-ethyl-3-methyl-1H-pyrazol-5-yl)acetic acid?
Methodological Answer:
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by hydrolysis of the ester group. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate analogs are synthesized by refluxing ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by saponification with NaOH to yield the carboxylic acid derivative . Alternative methods include azide-mediated reactions, such as the use of NaN₃ in DMF at 50°C for 3 hours to functionalize pyrazole intermediates .
Advanced: How can reaction conditions be optimized for higher yields of pyrazole-acetic acid derivatives?
Methodological Answer:
Factorial design of experiments (DoE) is recommended to systematically evaluate variables like solvent polarity, temperature, and catalyst loading. For instance, in azidomethylpyrazole synthesis, DMF as a solvent and 50°C heating were critical for achieving >70% yield . Advanced approaches integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, as demonstrated by ICReDD’s methodology, which reduces trial-and-error experimentation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- FTIR : To confirm carboxylic acid (-COOH) and pyrazole ring vibrations (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1500 cm⁻¹) .
- ¹H/¹³C NMR : For structural elucidation (e.g., pyrazole proton signals at δ 6.2–7.1 ppm, acetic acid protons at δ 3.5–4.0 ppm) .
- XRD : To resolve crystal packing and hydrogen-bonding interactions, as seen in similar pyrazole-carboxylic acid structures .
Advanced: How can computational methods aid in understanding the reactivity of this compound?
Methodological Answer:
Density functional theory (DFT) calculations can model reaction pathways, such as cyclocondensation energetics or acid-base behavior. For example, theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed intramolecular hydrogen bonding stabilizing the carboxylate anion, explaining its solubility profile . Molecular docking simulations may also predict biological interactions, though experimental validation is required .
Basic: What purification strategies are effective for pyrazole-acetic acid derivatives?
Methodological Answer:
Recrystallization from ethanol or toluene is commonly used. For example, azidomethylpyrazole intermediates are purified via ice-water precipitation followed by ethanol recrystallization . Column chromatography (silica gel, ethyl acetate/hexane) is suitable for isolating isomers or byproducts, as demonstrated in triazolopyrazole syntheses .
Advanced: How can contradictory data on biological activity be resolved?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- HPLC-Purity Checks : Ensure >95% purity before biological testing .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to validate activity thresholds (e.g., pesticidal assays for pyrazole derivatives ).
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines for agrochemical testing) .
Basic: What stability considerations are critical for this compound?
Methodological Answer:
The compound is sensitive to prolonged exposure to light and moisture. Storage at –20°C under nitrogen is advised. Stability studies on analogous pyrazole-carboxylic acids show decomposition via decarboxylation above 100°C, necessitating low-temperature handling .
Advanced: How can structural modifications enhance its pharmacological profile?
Methodological Answer:
Structure-activity relationship (SAR) studies guide modifications:
- Side-Chain Functionalization : Introducing electron-withdrawing groups (e.g., halogens) at the pyrazole 3-position improves bioactivity, as seen in pesticidal analogs .
- Prodrug Design : Esterification of the acetic acid group (e.g., ethyl ester) enhances membrane permeability, with hydrolysis in vivo restoring activity .
Basic: What are the common synthetic byproducts, and how are they identified?
Methodological Answer:
Byproducts include uncyclized hydrazones or dimeric adducts. LC-MS and TLC (Rf comparison) are used for detection. For example, incomplete cyclization during pyrazole synthesis yields hydrazone intermediates detectable via HPLC retention time shifts .
Advanced: How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent Replacement : Substitute DMF with Cyrene (a bio-based solvent) to reduce toxicity .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported NaN₃) to minimize waste .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, as demonstrated for triazolodiazepine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
